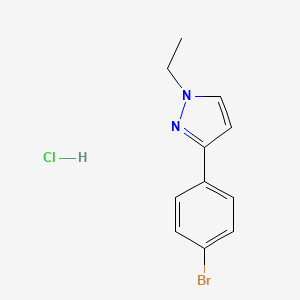
(1-Propylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Propylcyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a solid substance and its CAS number is 1384745-74-7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H . The molecular weight of this compound is 163.69 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 163.69 g/mol . The compound’s InChI code is 1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H .Scientific Research Applications
Synthesis and Characterization
- (1-Propylcyclobutyl)methanamine hydrochloride and similar compounds have been extensively researched for their synthesis and structural properties. For example, studies have focused on synthesizing N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which exhibit a broad spectrum of biological activity. Such compounds are derived from (1-phenylcyclopentyl)methanamine and have been further investigated for their chemical structures and reactions (Aghekyan et al., 2013). Additionally, compounds like N-(2-Pyridylmethyleneamino)dehydroabietylamine have been synthesized from dehydroabietylamine and characterized for their conformational properties using X-ray diffraction (Wu et al., 2009).
Application in Drug Synthesis
- Compounds structurally related to this compound have been utilized in the synthesis of pharmaceuticals. For instance, an improved industrial synthesis of the antidepressant sertraline hydrochloride involved the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, demonstrating the relevance of such compounds in drug production (Vukics et al., 2002).
Catalytic and Biological Activities
- Some studies have explored the catalytic and biological activities of compounds related to this compound. For example, compounds like (4-Phenylquinazolin-2-yl)methanamine have been synthesized and used to create N-heterocyclic ruthenium(II) complexes, which demonstrated excellent catalytic activity in transfer hydrogenation reactions (Karabuğa et al., 2015). Moreover, Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown unprecedented photocytotoxicity in red light, indicating their potential in photodynamic therapy applications (Basu et al., 2014).
Safety and Hazards
“(1-Propylcyclobutyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action:
The primary target of “(1-Propylcyclobutyl)methanamine hydrochloride” (also known as methenamine) is the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Mode of Action:
- Formaldehyde is considered highly bactericidal, effectively targeting and killing bacteria in the urinary tract .
Biochemical Pathways:
The key pathway involves the conversion of methenamine to formaldehyde. This occurs when the urine pH is sufficiently acidic. Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth .
Pharmacokinetics:
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s effectiveness. Alkaline urine reduces its conversion to formaldehyde, limiting its antibacterial action .
Result of Action:
- Cellular Effects : Bacterial cells are unable to maintain their integrity, resulting in cell lysis and elimination .
Action Environment:
Biochemical Analysis
Biochemical Properties
(1-Propylcyclobutyl)methanamine hydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors on the cell surface, influencing signal transduction pathways. The compound’s interaction with enzymes such as monoamine oxidase can lead to the modulation of neurotransmitter levels, affecting various physiological processes .
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. These effects can result in modifications to gene expression profiles and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an agonist or antagonist at various receptor sites, leading to the activation or inhibition of signaling pathways. Additionally, the compound may inhibit or activate enzymes involved in neurotransmitter metabolism, resulting in changes to neurotransmitter levels and subsequent physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions to normal cellular function and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. The compound can influence the levels of metabolites and alter metabolic flux within the cell. These interactions can have downstream effects on cellular processes and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the cell can determine its accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of the compound can determine its interactions with target biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
(1-propylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8(7-9)5-3-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIVQFLTZPYFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

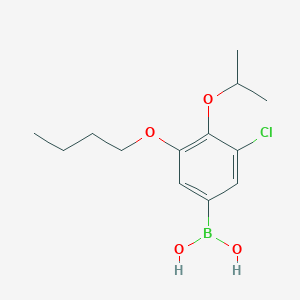
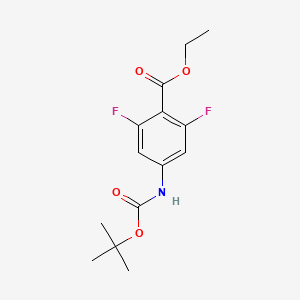
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
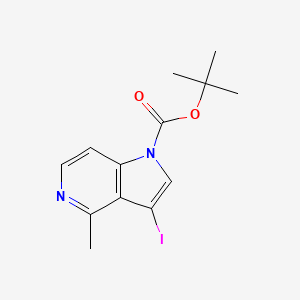
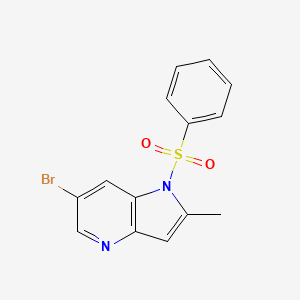
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

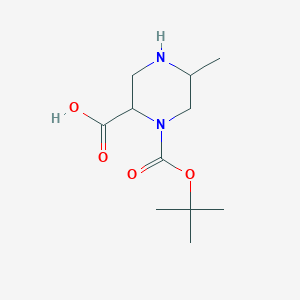
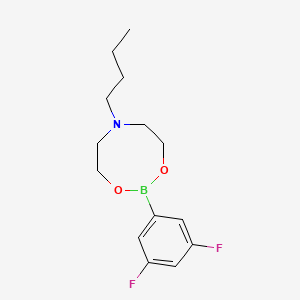
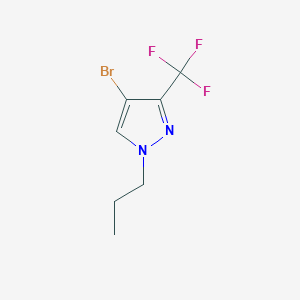
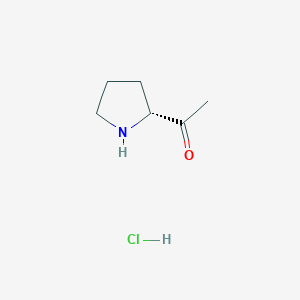
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)

